Butyl 4-(non-1-YN-1-YL)benzoate

Description

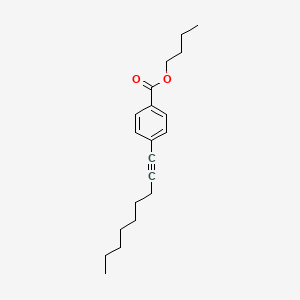

Butyl 4-(non-1-YN-1-YL)benzoate is a synthetic ester derivative of benzoic acid, characterized by a butyl ester group at the carboxyl position and a non-1-yn-1-yl substituent at the para position of the benzene ring. This compound is structurally distinct from simpler alkyl benzoates (e.g., methyl, ethyl, or butyl benzoate) due to the presence of an alkyne functional group in the substituent.

Properties

CAS No. |

827028-23-9 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

butyl 4-non-1-ynylbenzoate |

InChI |

InChI=1S/C20H28O2/c1-3-5-7-8-9-10-11-12-18-13-15-19(16-14-18)20(21)22-17-6-4-2/h13-16H,3-10,17H2,1-2H3 |

InChI Key |

FTPIVLJZIWTMMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CC1=CC=C(C=C1)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(non-1-YN-1-YL)benzoate typically involves the esterification of 4-(non-1-YN-1-YL)benzoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(non-1-YN-1-YL)benzoate undergoes several types of chemical reactions, including:

- **Substitution

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Comparison with Similar Compounds

Structural and Functional Group Differences

Butyl 4-(non-1-YN-1-YL)benzoate differs from conventional alkyl benzoates (e.g., butyl benzoate, ethyl benzoate) in two key aspects:

Alkyne Substituent: The non-1-yn-1-yl group introduces a triple bond (C≡C) at the para position, which may enhance reactivity, alter solubility, or influence intermolecular interactions compared to saturated alkyl chains.

Ester Chain Length : The butyl ester group is intermediate in length between methyl (shorter) and longer-chain esters (e.g., amyl, lauryl), affecting volatility and lipophilicity.

Physicochemical Properties

Key Notes:

- The alkyne group in this compound likely increases its rigidity and reduces solubility in polar solvents compared to saturated analogs .

- Longer ester chains (e.g., amyl, butyl) generally reduce volatility and enhance persistence in formulations .

Acute Toxicity

Key Findings :

- Butyl benzoate exhibits low acute oral toxicity but is a severe ocular irritant .

- The alkyne group in this compound may exacerbate irritation due to increased reactivity .

Regulatory Status

- Ethyl Benzoate : Used in resin cements with superior reactivity compared to methacrylate derivatives .

- Butyl 4-(non-1-YN...: No regulatory data available; classification would depend on alkyne-related hazards.

Key Insights :

- Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin curing , suggesting that para-substituted benzoates may have niche applications.

- This compound’s alkyne group could enable click chemistry applications, though this is speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.